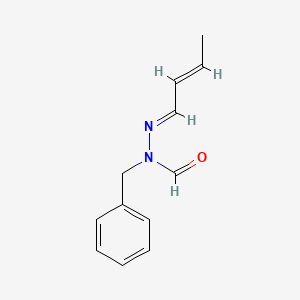

![molecular formula C20H24N4O B5537049 2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)

2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one and related compounds involves several key steps including Claisen condensation, Michael addition, and spirocyclization. A practical and divergent synthesis approach has been developed, allowing for the introduction of various substituents at key positions of the diazaspiro[5.5]undecane skeleton, enhancing the structural diversity and potential biological activity of these compounds (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one is characterized by the presence of a diazaspiro[5.5]undecane core, which is a significant structural motif in medicinal chemistry. This core structure is known to impart significant biological activity to the compounds containing it. Studies involving Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insights into the structural characteristics of related spiro compounds, aiding in the understanding of their chemical behavior and interaction with biological targets (Zhang et al., 2008).

Chemical Reactions and Properties

Compounds within this class participate in a variety of chemical reactions, contributing to their versatile chemical properties. For instance, the allylation reactions involving quinoxalin-2-one derivatives demonstrate the reactivity of the quinoxalinyl moiety and its utility in further chemical modifications. Such reactions not only expand the chemical diversity of these compounds but also enhance their pharmacological profile (Hamid, 2003).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Properties

- Research Findings : A study explored the antihypertensive properties of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. These compounds demonstrated significant activity in lowering blood pressure, primarily through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

CCR8 Antagonists

- Potential Uses : Compounds related to 2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one were identified as CCR8 antagonists, which can be useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Versatile Biological Activity

- Overview : A review highlighted the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, indicating their potential for treating obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

Synthesis of Nitrogen-Containing Spiro Heterocycles

- Methodology : An efficient synthesis method for 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and related compounds was developed. These findings could be important for the production of new drugs and materials (Aggarwal et al., 2014).

Antinociceptive Effects

- Study Results : The compound LXM-10, a derivative of 2,9-diazaspiro[5.5]undecan-3-one, demonstrated significant antinociceptive effects in mice, suggesting potential use in pain management (Yue et al., 2007).

Solid-Phase Synthesis Applications

- Advancements : Research on microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes, has shown promise in streamlining the production of these compounds for various applications (Macleod et al., 2006).

Potential Antiviral Properties

- Insights : A novel synthesis method for acyclonucleosides involving the allylation of a related quinoxalinone compound indicated potential applications in antiviral therapies (Hamid, 2003).

Wirkmechanismus

While the exact mechanism of action of this specific compound is not mentioned in the sources, it is noted that some quinoxaline derivatives have exhibited antiproliferative activities . They have been found to inhibit the growth of certain cancer cells, with some compounds increasing caspase 3 activity, leading to the programmed cell death of cancer cells .

Zukünftige Richtungen

The future directions for this compound and others in its class could involve further exploration of their antiproliferative activities and potential applications in cancer treatment . More research is needed to fully understand their mechanisms of action and to assess their safety and efficacy in clinical settings.

Eigenschaften

IUPAC Name |

2-prop-2-enyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-2-11-24-15-20(8-7-19(24)25)9-12-23(13-10-20)18-14-21-16-5-3-4-6-17(16)22-18/h2-6,14H,1,7-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDOIJWZGBSJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC2(CCC1=O)CCN(CC2)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)

![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)

![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)

![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)

![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)

![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)